![molecular formula C22H47NO7S B12750926 2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate CAS No. 65186-09-6](/img/structure/B12750926.png)
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes both amino and sulfate groups.
Preparation Methods
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate involves several steps. One common method includes the reaction of 2-[bis(2-hydroxyethyl)amino]ethanol with hexadec-1-enyl hydrogen sulfate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate has numerous applications in scientific research In chemistry, it is used as a reagent in various synthesis processes In biology, it is utilized in the study of cellular mechanisms and pathwaysIndustrially, it is used in the production of polymers and as an emulsifier in various formulations .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfate groups play a crucial role in its activity, allowing it to interact with various biological molecules and influence cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate stands out due to its unique combination of amino and sulfate groups. Similar compounds include triethanolamine and 2-[bis(2-hydroxyethyl)amino]ethyl oleate, which share some structural similarities but differ in their specific applications and properties .
Properties
CAS No. |
65186-09-6 |
|---|---|
Molecular Formula |
C22H47NO7S |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate |
InChI |
InChI=1S/C16H32O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;8-4-1-7(2-5-9)3-6-10/h15-16H,2-14H2,1H3,(H,17,18,19);8-10H,1-6H2/b16-15+; |
InChI Key |
LKSMBHNAFPIDFM-GEEYTBSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCC=COS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
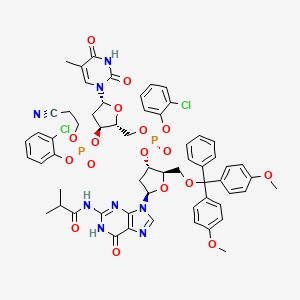

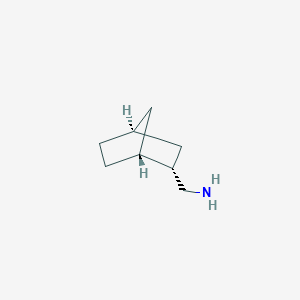





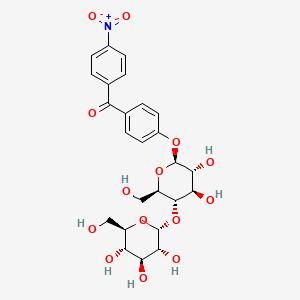
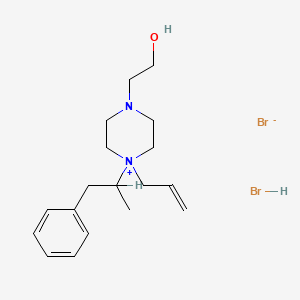
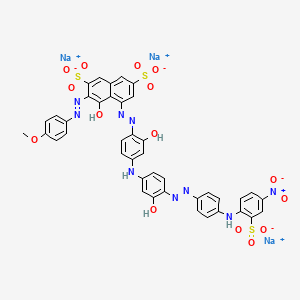
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
